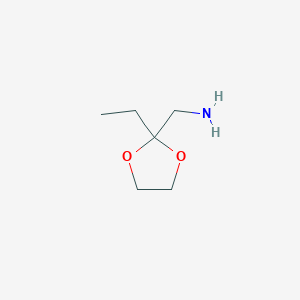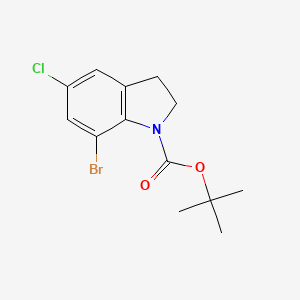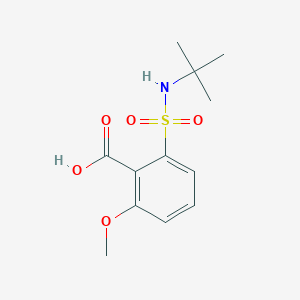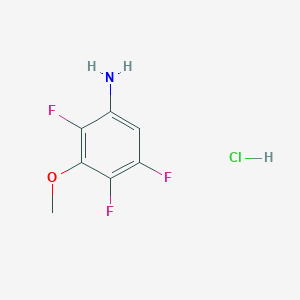
2,4,5-Trifluoro-3-methoxyaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trifluoro-3-methoxyaniline hydrochloride is a fluorinated aromatic amine compound It is characterized by the presence of three fluorine atoms and a methoxy group attached to the benzene ring, along with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trifluoro-3-methoxyaniline hydrochloride typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2,4,5-trifluoronitrobenzene with methanol in the presence of a base to form 2,4,5-trifluoro-3-methoxynitrobenzene. This intermediate is then reduced to 2,4,5-trifluoro-3-methoxyaniline using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trifluoro-3-methoxyaniline hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Bases like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like palladium on carbon (Pd/C) or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted anilines, biaryl compounds, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,5-Trifluoro-3-methoxyaniline hydrochloride is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,5-Trifluoro-3-methoxyaniline hydrochloride involves its interaction with various molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The methoxy group can also influence its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trifluoroaniline: Lacks the methoxy group, resulting in different chemical properties.
3-Methoxyaniline: Does not contain fluorine atoms, affecting its reactivity and applications.
2,4,5-Trifluoro-3-methoxybenzaldehyde: Contains an aldehyde group instead of an amino group, leading to different reactivity and uses.
Uniqueness
2,4,5-Trifluoro-3-methoxyaniline hydrochloride is unique due to the combination of fluorine atoms and a methoxy group on the benzene ring, along with an amino group. This unique structure imparts distinct chemical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H7ClF3NO |
|---|---|
Molecular Weight |
213.58 g/mol |
IUPAC Name |
2,4,5-trifluoro-3-methoxyaniline;hydrochloride |
InChI |
InChI=1S/C7H6F3NO.ClH/c1-12-7-5(9)3(8)2-4(11)6(7)10;/h2H,11H2,1H3;1H |
InChI Key |
XBLUGLCHVAKULQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)N)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


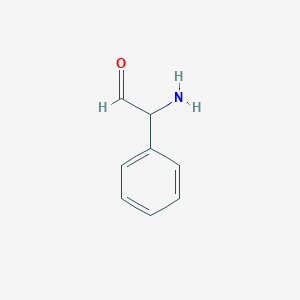
![2-Aminofuro[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13505227.png)
![1-[(Tert-butoxy)carbonyl]-2-propylpiperidine-2-carboxylic acid](/img/structure/B13505235.png)

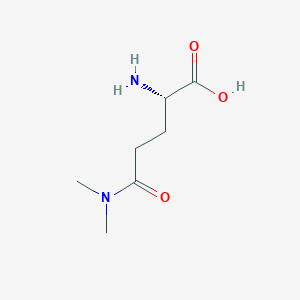

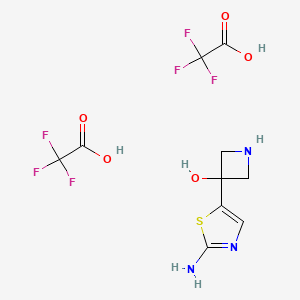

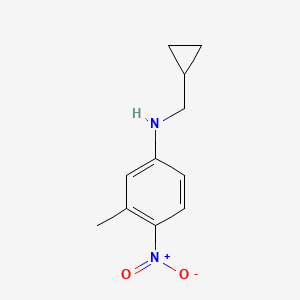
![1-[(3,5-Dichlorophenyl)methyl]piperazine](/img/structure/B13505289.png)
